molecular formula C9H10ClNO B13062167 3-(2-Chlorophenyl)azetidin-3-ol

3-(2-Chlorophenyl)azetidin-3-ol

Cat. No.: B13062167
M. Wt: 183.63 g/mol
InChI Key: KLYWPENTGFWHOD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)azetidin-3-ol is a substituted azetidine derivative featuring a hydroxyl group at the 3-position of the azetidine ring and a 2-chlorophenyl substituent. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 195.64 g/mol (CAS: 1388054-78-1, MDL: MFCD21324750) . The compound is synthesized via cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid, followed by coupling with 4-arylpiperazines using carbonyldiimidazole (CDI) in dry DMF, yielding racemic mixtures with 22–45% efficiency . Structural confirmation is achieved through NMR, LC/MS, and chromatographic purity assessments (TLC, HPLC) .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(2-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

KLYWPENTGFWHOD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)azetidin-3-ol can be achieved through various methods. One common approach involves the cycloaddition of ketenes with imines. This method typically uses propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions. The reaction proceeds through a Staudinger reaction, which is a [2+2] cycloaddition reaction.

Industrial Production Methods

Industrial production methods for 3-(2-Chlorophenyl)azetidin-3-ol are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are often applied to scale up the production of such compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has highlighted the antiviral properties of azetidine derivatives, including 3-(2-Chlorophenyl)azetidin-3-ol. Preliminary studies indicate that compounds with similar structures exhibit activity against various viruses, including human coronaviruses and influenza viruses. For instance, structurally related compounds have shown effective inhibition of viral replication, suggesting a potential pathway for the development of antiviral agents.

Anticancer Properties
Azetidine derivatives have been investigated for their anticancer activities. Compounds structurally similar to 3-(2-Chlorophenyl)azetidin-3-ol have demonstrated significant antiproliferative effects against various cancer cell lines. For example, certain azetidine derivatives exhibited IC50 values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Compound Type Cancer Cell Line IC50 Value (nM)
Azetidinone derivativeHT-299
Azetidinone derivativeMCF-717
Fluorinated analoguesVarious tumor types<100

Neuroprotective Applications

Recent studies have explored the neuroprotective potential of azetidine derivatives, including 3-(2-Chlorophenyl)azetidin-3-ol. These compounds are being evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives have shown comparable AChE inhibition to established drugs like rivastigmine, suggesting their potential in treating neurodegenerative disorders.

Biological Mechanisms

The mechanism of action for 3-(2-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group enhances binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of specific biological pathways that contribute to its observed therapeutic effects.

Industrial Applications

Beyond medicinal uses, 3-(2-Chlorophenyl)azetidin-3-ol has potential applications in the production of specialty chemicals and materials due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels . These interactions contribute to its anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

Table 1: Comparison of 3-Arylazetidin-3-ol Derivatives

Compound Substituent(s) Molecular Formula Key Properties/Activities Synthesis Yield Reference
3-(2-Chlorophenyl)azetidin-3-ol 2-Cl C₉H₁₀ClNO Anticonvulsant, antinociceptive 22–45%
3-(4-Fluorophenyl)azetidin-3-ol 4-F C₉H₁₀FNO Soluble in chloroform, methanol, DMSO Not reported
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol 2-F, 3-OCH₃ C₁₀H₁₂FNO₂ Research chemical (no activity specified) Not reported
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol 3-CF₃ C₁₀H₁₀F₃NO High-purity pharmaceutical intermediate Not reported
1-(4-Chlorobenzyl)azetidin-3-ol 4-Cl (benzyl-substituted) C₁₀H₁₂ClNO Structural analog with altered substitution Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 2-chlorophenyl group in the target compound enhances anticonvulsant activity compared to 4-fluorophenyl analogs, likely due to improved receptor binding via halogen interactions .
  • Benzyl Substituents : 1-(4-Chlorobenzyl)azetidin-3-ol demonstrates how positional isomerism (benzyl vs. direct aryl attachment) modifies physicochemical properties .

Azetidine Derivatives with Varied Ring Structures

Table 2: Comparison with Azetidin-2-one (β-Lactam) Derivatives

Compound Core Structure Key Features Pharmacological Activity Synthesis Yield Reference
3-(2-Chlorophenyl)azetidin-3-ol Azetidin-3-ol (hydroxyl) CNS-targeted activity Anticonvulsant, antinociceptive 22–45%
3-Chloro-4-(furan-2-yl)-1-(3-nitrophenyl)azetidin-2-one Azetidin-2-one (β-lactam) Nitro and furan substituents Not specified 77%
4-(4-Fluorophenyl)-3,3-dimethyl-azetidin-2-one Dimethyl-substituted β-lactam Enhanced metabolic stability Potent enzyme inhibitor Not reported

Key Observations :

  • Hydroxyl vs. Ketone Functionality : The hydroxyl group in azetidin-3-ol derivatives may facilitate hydrogen bonding in biological targets, whereas β-lactams (azetidin-2-ones) exhibit reactivity suitable for enzyme inhibition (e.g., protease inhibitors) .
  • Synthesis Efficiency : The higher yield (77%) of 3-chloro-4-(furan-2-yl)-azetidin-2-one compared to 3-(2-chlorophenyl)azetidin-3-ol (22–45%) suggests that β-lactam formation is more favorable under optimized conditions .

Pharmacological and Physicochemical Properties

  • Molecular Weight : Derivatives with trifluoroacetic acid (e.g., 3-(4-Fluorophenyl)azetidin-3-ol, TFA salt) have higher molecular weights (281.2 g/mol) , impacting bioavailability compared to the parent compound (195.64 g/mol).
  • Safety : Azetidin-3-ol hydrochloride analogs (e.g., 3-Methylazetidin-3-ol hydrochloride) exhibit similarity scores (0.82) to the target compound, suggesting shared metabolic pathways or toxicity risks .

Biological Activity

3-(2-Chlorophenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Chlorophenyl)azetidin-3-ol is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 171.64 g/mol. The presence of the azetidine ring contributes to its unique chemical properties, making it a candidate for various biological applications.

The biological activity of 3-(2-Chlorophenyl)azetidin-3-ol is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that compounds with similar structures can modulate enzyme activities, influence cell signaling pathways, and exhibit antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have shown that azetidine derivatives can exhibit potent anticancer activity. For instance, derivatives similar to 3-(2-Chlorophenyl)azetidin-3-ol have been evaluated for their effects on human breast cancer cell lines, demonstrating significant inhibition of cell proliferation. One study highlighted that certain azetidin-based compounds could induce apoptosis in MCF-7 breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Compounds with the azetidine structure have also been investigated for their antimicrobial properties. The chlorophenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. Studies indicate that derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of azetidine derivatives has revealed critical insights into how modifications affect biological activity. For example, substituting different groups on the azetidine ring can significantly enhance potency against specific targets. A comparative analysis shows that introducing halogen atoms like chlorine increases the compound's affinity for certain receptors involved in cancer progression .

Modification Effect on Activity
Chlorine substitutionIncreased lipophilicity and potency
Aromatic ring additionEnhanced interaction with biological targets
Alkyl chain variationsAltered pharmacokinetics

Study 1: Anticancer Efficacy

In a controlled study, a series of 3-chloro-azetidin-2-one derivatives were synthesized and tested against human breast cancer cell lines (MCF-7). The results indicated that these compounds could effectively inhibit cell growth at low micromolar concentrations, showcasing their potential as anticancer drugs .

Study 2: Antimicrobial Activity

Another study focused on the synthesis of various azetidine derivatives, including 3-(2-Chlorophenyl)azetidin-3-ol. The antimicrobial assays revealed that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their utility in treating bacterial infections .

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